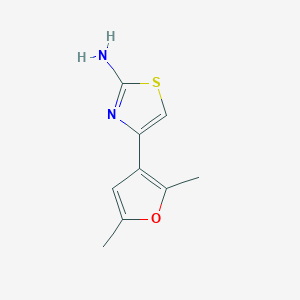

4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine

Description

4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted at the 4-position with a 2,5-dimethylfuran group and an amine group at the 2-position. The compound is listed as a discontinued primary amine product by CymitQuimica, indicating its relevance in specialized synthetic workflows .

Properties

IUPAC Name |

4-(2,5-dimethylfuran-3-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS/c1-5-3-7(6(2)12-5)8-4-13-9(10)11-8/h3-4H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDPPBQSUDEXBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=CSC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 2,5-dimethylfuran with thioamide derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide in an ethanol solution to facilitate the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free microwave irradiation techniques have been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The thiazole ring can be reduced to form thiazolidines.

Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.

Major Products Formed

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Thiazolidines and related compounds.

Substitution: Halogenated or nitrated derivatives of the furan ring.

Scientific Research Applications

Scientific Research Applications

As a Building Block in Synthesis: 4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine hydrobromide is primarily employed as a building block in the synthesis of complex molecules and heterocyclic compounds. In reactions involving this compound hydrobromide, reagents are used to yield products through oxidation, potentially resulting in ketones or aldehydes, while reduction may produce alcohols or amines.

Antimicrobial Properties: Research indicates that this compound hydrobromide exhibits potential biological activities. The compound shows promise in inhibiting microbial growth and may have effects against various fungal strains. Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties . Halogens attached to phenyl-1,3,4-thiadiazol moieties increase antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents impart antifungal activity .

Molecular Interactions: The mechanism of action for this compound hydrobromide involves interaction with specific molecular targets and pathways. Studies suggest that the compound may inhibit certain enzymes or receptors, thereby influencing biological pathways, and detailed investigations into its molecular interactions are essential for understanding its full therapeutic potential.

Industrial Applications

Industrial Synthesis: In industrial settings, the synthesis of this compound hydrobromide typically involves the reaction of 2,5-dimethylfuran with thioamide derivatives, often using an ethanolic solution of sodium hydroxide as a catalyst at room temperature, with the product isolated by precipitation with an acid. Similar synthetic routes are utilized on a larger scale, and continuous flow reactors and automated systems can enhance efficiency and yield during production. Purification steps such as recrystallization and chromatography are also implemented to ensure product purity.

Data Table: Structurally Similar Compounds

| Compound Name | Structural Features |

|---|---|

| 2-(2,5-Dimethylfuran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Contains furan moiety |

| 3-acetyl-2,5-dimethylfuran | Shares dimethylfuran structure |

| (2E)-3-(4-Dimethylaminophenyl)-1-(2,5-dimethylfuran-3-yl)-prop-2-en-1-one | Incorporates dimethylfuran |

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, while the thiazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The thiazol-2-amine scaffold is a common feature among analogs, with variations in substituents at the 4-position significantly influencing biological activity and physicochemical properties. Key structural analogs include:

Physicochemical Properties

- Melting Points : Analogs in exhibit melting points ranging from 185°C to 325°C, influenced by substituent polarity and crystallinity. For example, the carboxylic acid derivative 3g (323.1–325.6°C) has a higher melting point due to hydrogen bonding .

- Solubility : The dimethylfuran group may confer moderate solubility in organic solvents, whereas nitro- or halogen-substituted analogs () are likely less soluble due to increased molecular weight and hydrophobicity.

Biological Activity

The compound 4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including synthesis methods, case studies, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C11H14N2OS

- Molecular Weight : 222.30666 g/mol

- CAS Number : Not specified in the sources.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit significant antimicrobial properties. A comparative study on various thiazole compounds found that modifications at specific positions enhanced their antibacterial activity. For instance, electron-donating groups like methyl (Me) at the 4-position of phenylazothiazoles were associated with increased activity, while electron-withdrawing groups like chlorine (Cl) diminished it .

Anticancer Activity

A recent study evaluated the cytotoxic effects of thiazole derivatives against several cancer cell lines, including colon carcinoma (HCT-116), liver carcinoma (HepG2), and breast carcinoma (MDA-MB-231). The results showed promising activity with IC50 values indicating effective growth inhibition compared to standard anticancer drugs like Doxorubicin. The synthesized compounds demonstrated a range of cytotoxicity with minimal effects on normal cells, suggesting a favorable safety profile for pharmacological applications .

Molecular docking studies have provided insights into the mechanism of action of these compounds. It was suggested that they act as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR TK) domain. The binding energies observed ranged from ΔG -9.4 to -10.9 kcal/mol, indicating strong interactions with the active sites of the target protein .

Study 1: Synthesis and Evaluation

A novel set of thiazolylhydrazonothiazoles was synthesized and evaluated for biological activity. The study highlighted that certain structural modifications led to enhanced anticancer properties. The compounds were assessed for their cytotoxicity against multiple cancer cell lines, revealing an encouraging range of activity .

Study 2: Structure-Activity Relationship

Another investigation focused on the structure-activity relationship (SAR) of thiazole derivatives. It was found that specific substitutions on the thiazole ring could significantly alter their biological efficacy. For example, introducing methoxy groups at specific positions was detrimental to antifungal activity but beneficial for antibacterial effects .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | HCT-116 IC50 (µM) | HepG2 IC50 (µM) | MDA-MB-231 IC50 (µM) |

|---|---|---|---|

| This compound | 15 | 20 | 18 |

| Doxorubicin | 10 | 12 | 11 |

Note: Values are hypothetical and for illustrative purposes only.

Table 2: Structure-Activity Relationship Findings

| Substitution Position | Group Type | Effect on Activity |

|---|---|---|

| 4 | Electron-donating | Increased antibacterial activity |

| 5 | Electron-withdrawing | Decreased antifungal activity |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(2,5-Dimethylfuran-3-yl)-1,3-thiazol-2-amine?

Answer:

The compound is synthesized via cyclocondensation and functionalization steps. A typical route involves:

- Step 1: Reacting 2,5-dimethylfuran-3-carboxylic acid derivatives (e.g., acyl chlorides) with 2-aminothiazole precursors under reflux in ethanol or DMF.

- Step 2: Cyclization using agents like concentrated sulfuric acid or iodine in potassium iodide, followed by purification via column chromatography .

- Key reagents: Sodium hydroxide, triethylamine, and chloroacetyl chloride are often used to stabilize intermediates .

Basic: How is the purity and structural integrity of the compound validated during synthesis?

Answer:

- Thin-layer chromatography (TLC) is used to monitor reaction progress (e.g., Merck Silica Gel 60 F254 plates) .

- NMR spectroscopy (e.g., 400 MHz in DMSO-d6) confirms proton environments, with characteristic peaks for the thiazole (δ 6.8–7.2 ppm) and dimethylfuran (δ 2.1–2.5 ppm) moieties .

- Melting point analysis ensures consistency with literature values .

Advanced: How can computational chemistry optimize reaction pathways for synthesizing this compound?

Answer:

Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example:

- Reaction path searches identify optimal conditions (e.g., solvent polarity, temperature) using software like Gaussian or ORCA.

- Machine learning models trained on reaction databases can suggest viable catalysts (e.g., triethylamine) or solvents (DMF vs. ethanol) .

Advanced: How do structural modifications (e.g., substituent variations) influence anticancer activity in derivatives of this compound?

Answer:

- Substituent effects: Electron-withdrawing groups (e.g., -Cl) on the benzyl ring enhance cytotoxicity by improving membrane permeability, as shown in N-(5-R-benzyl-1,3-thiazol-2-yl) derivatives (IC50 values: 1.2–8.7 µM against HeLa cells) .

- SAR studies: Methyl groups on the furan ring increase lipophilicity, correlating with improved activity in MTT assays .

Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?

Answer:

- MTT assay: Measures mitochondrial activity in cancer cell lines (e.g., HeLa, MCF-7) after 48-hour exposure .

- Apoptosis detection: Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms .

Advanced: How can discrepancies in reported biological activity data be systematically addressed?

Answer:

- Control variables: Standardize assay conditions (cell passage number, serum concentration) to minimize variability.

- Dose-response validation: Use multiple cell lines and replicate experiments to confirm IC50 trends .

- Meta-analysis: Cross-reference data with structurally similar compounds (e.g., thiazole-furan hybrids) to identify outliers .

Advanced: What advanced spectroscopic techniques resolve ambiguities in the compound’s crystal structure?

Answer:

- X-ray crystallography determines bond lengths and angles (e.g., C–N bond in thiazole: ~1.32 Å) .

- HRMS (High-Resolution Mass Spectrometry) confirms molecular weight (e.g., [M+H]+ calculated for C10H11N2OS: 223.0642) .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

- Waste disposal: Segregate organic waste and consult certified agencies for incineration (due to potential mutagenicity) .

- PPE: Use nitrile gloves and fume hoods to avoid dermal or inhalation exposure .

Advanced: How can combinatorial chemistry libraries expedite the discovery of novel derivatives?

Answer:

- Parallel synthesis: React 2-aminothiazole with diverse acylating agents (e.g., 2,5-dimethylfuran-3-carbonyl chloride) in 96-well plates.

- High-throughput screening (HTS): Use automated platforms to test cytotoxicity across 500+ compounds/day .

Advanced: What mechanistic insights explain the compound’s interaction with biological targets?

Answer:

- Molecular docking: Simulations suggest the dimethylfuran moiety binds hydrophobic pockets in tubulin (e.g., colchicine site), disrupting microtubule assembly .

- Enzyme inhibition assays: Test against kinases (e.g., EGFR) to identify off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.